Leukotriene E4 methyl ester

Description

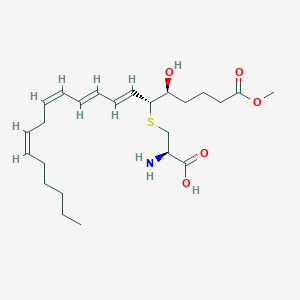

Structure

2D Structure

Properties

Molecular Formula |

C24H39NO5S |

|---|---|

Molecular Weight |

453.6 g/mol |

IUPAC Name |

(2R)-2-amino-3-[(5S,6R,7E,9E,11Z,14Z)-5-hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl]sulfanylpropanoic acid |

InChI |

InChI=1S/C24H39NO5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-22(31-19-20(25)24(28)29)21(26)16-15-18-23(27)30-2/h7-8,10-14,17,20-22,26H,3-6,9,15-16,18-19,25H2,1-2H3,(H,28,29)/b8-7-,11-10-,13-12+,17-14+/t20-,21-,22+/m0/s1 |

InChI Key |

FIXJQRIEAIDXEN-KLWHAKNWSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)OC)O)SC[C@@H](C(=O)O)N |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)OC)O)SCC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Leukotriene E4 Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Leukotriene E4 (LTE4) methyl ester, a critical tool in the study of inflammatory pathways and the development of novel therapeutics. This document details the chemical synthesis, purification methodologies, and analytical characterization of LTE4 methyl ester, and provides a visualization of its complex signaling pathways.

Introduction

Leukotriene E4 (LTE4) is a potent inflammatory mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism.[1] As the most stable of the cysteinyl leukotrienes (cys-LTs), which also include LTC4 and LTD4, LTE4 is a key biomarker for monitoring the activity of the cys-LT pathway in various inflammatory diseases, particularly asthma.[1] The methyl ester form of LTE4 is a more lipophilic derivative, facilitating its use in various in vitro and in vivo experimental settings. This guide offers detailed protocols for its chemical synthesis and purification, essential for researchers investigating its biological functions and for professionals in drug development targeting the leukotriene pathway.

Synthesis of Leukotriene E4 Methyl Ester

The total synthesis of this compound is a multi-step process that typically starts from arachidonic acid or other commercially available precursors. A common strategy involves the initial synthesis of Leukotriene A4 (LTA4) methyl ester, a key epoxide intermediate.

Experimental Protocol: Synthesis of LTA4 Methyl Ester (Illustrative)

While specific, step-by-step protocols with quantitative yields for the complete synthesis of LTE4 methyl ester are often proprietary or detailed within the supplementary information of specialized publications, a general illustrative procedure for the synthesis of the key intermediate, LTA4 methyl ester, can be outlined as follows:

-

Epoxidation of a Precursor: A suitable precursor, often a diene-containing fatty acid methyl ester, is subjected to stereoselective epoxidation to introduce the epoxide ring characteristic of LTA4.

-

Chain Elongation: The carbon chain is then elongated using various organic reactions, such as Wittig reactions or acetylide additions, to achieve the full 20-carbon backbone of the leukotriene.

-

Formation of the Conjugated Triene System: The characteristic conjugated triene system of leukotrienes is typically formed in the final steps of the synthesis of the LTA4 intermediate.

It is crucial to consult specialized organic chemistry literature for detailed procedures and safety precautions.

Conversion of LTA4 Methyl Ester to LTE4 Methyl Ester

Once LTA4 methyl ester is synthesized, it is converted to LTE4 methyl ester through a series of nucleophilic additions.

-

Opening of the Epoxide: The epoxide ring of LTA4 methyl ester is opened by the addition of the thiol group of a protected cysteine derivative. This reaction is typically carried out in the presence of a suitable base.

-

Deprotection: The protecting groups on the cysteine moiety are then removed to yield this compound.

Purification of this compound

The purification of LTE4 methyl ester is critical to remove unreacted starting materials, byproducts, and isomers, ensuring a high-purity compound for biological assays. High-performance liquid chromatography (HPLC) is the method of choice for this purpose.

Experimental Protocol: HPLC Purification

System: A preparative or semi-preparative HPLC system equipped with a UV detector is required.

Column: A reversed-phase C18 column is typically used. Common dimensions are 10-25 cm in length and 10-22 mm in internal diameter, with a particle size of 5-10 µm.

Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% acetic acid or a volatile buffer like ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.

Illustrative HPLC Gradient:

| Time (min) | % Aqueous Buffer | % Organic Solvent |

| 0 | 70 | 30 |

| 20 | 30 | 70 |

| 25 | 30 | 70 |

| 30 | 70 | 30 |

Flow Rate: The flow rate will depend on the column dimensions, typically ranging from 4 to 20 mL/min for semi-preparative columns.

Detection: LTE4 methyl ester has a characteristic UV absorbance maximum at approximately 280 nm, which is used for detection.

Fraction Collection: Fractions are collected as the peak corresponding to LTE4 methyl ester elutes from the column. The purity of the collected fractions should be assessed by analytical HPLC.

Post-Purification Processing: The collected fractions are typically pooled, the organic solvent is removed under reduced pressure, and the remaining aqueous solution can be lyophilized to obtain the purified LTE4 methyl ester as a solid.

Analytical Characterization

The identity and purity of the synthesized and purified this compound must be confirmed using various analytical techniques.

Mass Spectrometry

Mass spectrometry (MS) is used to confirm the molecular weight of the compound. The expected molecular weight for LTE4 methyl ester (C24H39NO5S) is approximately 453.6 g/mol .[2] Electrospray ionization (ESI) is a common ionization technique for this molecule. Tandem mass spectrometry (MS/MS) can be used to obtain structural information through fragmentation analysis.

| Property | Value |

| Molecular Formula | C24H39NO5S |

| Molecular Weight | 453.6 g/mol |

| Exact Mass | 453.2549 g/mol |

Table 1: Physicochemical Properties of this compound.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

(Note: The following table is a placeholder for illustrative purposes, as a complete, experimentally verified dataset for LTE4 methyl ester is not available in the provided search results. Researchers should acquire their own NMR data for structural confirmation.)

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ... | ... |

| ... | ... |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

Signaling Pathways of Leukotriene E4

Leukotriene E4 exerts its biological effects by binding to specific cell surface receptors. The signaling pathways initiated by LTE4 are complex and involve multiple receptors, leading to various cellular responses, particularly in the context of inflammation and allergic reactions.[1]

The biosynthesis of LTE4 begins with the conversion of arachidonic acid to LTA4.[1] LTA4 is then conjugated with glutathione (B108866) to form LTC4, which is subsequently metabolized to LTD4 and finally to LTE4.[1]

LTE4 is known to interact with several G protein-coupled receptors (GPCRs), including the classical cysteinyl leukotriene receptors, CysLT1R and CysLT2R, although with lower affinity compared to LTC4 and LTD4.[3] More recently, other receptors, such as the P2Y12 receptor and GPR99, have been identified as specific receptors for LTE4, mediating its unique pro-inflammatory effects.[4][5]

Activation of these receptors by LTE4 can lead to a variety of downstream effects, including calcium mobilization, inhibition of adenylyl cyclase, and activation of protein kinase C, ultimately resulting in pro-inflammatory responses such as eosinophil recruitment, mucus secretion, and airway hyperresponsiveness.[4][6]

Conclusion

This technical guide provides a foundational understanding of the synthesis and purification of this compound. The detailed methodologies and data presented herein are intended to support researchers and drug development professionals in their efforts to study the roles of leukotrienes in health and disease. The provided diagrams offer a visual representation of the complex biochemical pathways involved. Accurate synthesis and purification of LTE4 methyl ester are paramount for obtaining reliable and reproducible results in the investigation of inflammatory processes and the development of targeted therapies.

References

- 1. The leukotriene E4 puzzle: finding the missing pieces and revealing the pathobiologic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C24H39NO5S | CID 124518515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leukotriene E4 elicits respiratory epithelial cell mucin release through the G-protein–coupled receptor, GPR99 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leukotriene E4–induced pulmonary inflammation is mediated by the P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Leukotriene E4 activates peroxisome proliferator-activated receptor gamma and induces prostaglandin D2 generation by human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of the Biological Activities of Leukotriene E4 and Its Methyl Ester Derivative

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene E4 (LTE4), the most stable of the cysteinyl leukotrienes (cys-LTs), is a potent inflammatory mediator implicated in the pathophysiology of respiratory diseases such as asthma. While the biological activities of LTE4 have been extensively studied, its methyl ester derivative (LTE4 methyl ester) is often utilized in experimental settings, primarily for its increased lipophilicity. This technical guide provides a comprehensive overview of the known biological activities of LTE4, including its receptor interactions and downstream signaling pathways. Crucially, this guide also addresses the current gap in scientific literature regarding the biological activity of LTE4 methyl ester, synthesizing available information and presenting detailed experimental protocols for key assays in the field.

Introduction to Leukotriene E4 and Its Methyl Ester

Leukotriene E4 is a product of the 5-lipoxygenase pathway and is formed from the sequential metabolism of LTC4 and LTD4.[1] It is recognized as a key mediator in allergic inflammation, contributing to bronchoconstriction, airway hyperresponsiveness, and inflammatory cell influx.[2] LTE4 is the most stable of the cys-LTs, making it a reliable biomarker for cys-LT production in clinical studies, often measured in urine.[1][3]

LTE4 methyl ester is a synthetic derivative of LTE4 where the carboxylic acid group is esterified to a methyl group.[4] This modification increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes in experimental models. However, it is critical to note that the biological activity of LTE4 methyl ester has not been formally reported in peer-reviewed literature.[5] Therefore, any experimental use of LTE4 methyl ester assumes that it acts as a prodrug, being hydrolyzed intracellularly to the active LTE4, or that it possesses similar intrinsic activity, which has yet to be empirically demonstrated.

Receptor Interactions and Signaling Pathways of Leukotriene E4

The biological effects of LTE4 are mediated through its interaction with specific cell surface receptors. While LTE4 is a weak agonist at the classical cysteinyl leukotriene receptors, CysLT1 and CysLT2, its potent in vivo effects suggest the involvement of other receptors.[2]

CysLT1 and CysLT2 Receptors

LTE4 exhibits the lowest affinity for CysLT1 and CysLT2 receptors compared to LTC4 and LTD4.[6] The rank order of potency at the CysLT1 receptor is generally LTD4 > LTC4 > LTE4.[6] Activation of these G protein-coupled receptors (GPCRs) initiates downstream signaling cascades, primarily through Gq/11 and Gi/o proteins, leading to an increase in intracellular calcium concentrations.[7]

Putative LTE4-Specific Receptors

The pronounced in vivo activity of LTE4, which is not fully accounted for by its weak agonism at CysLT1 and CysLT2, has led to the search for other LTE4-responsive receptors.[2][8] The P2Y12 receptor, an ADP receptor, has been identified as being required for LTE4-mediated pulmonary inflammation.[9] Additionally, studies in mice lacking both CysLT1 and CysLT2 receptors have suggested the existence of a distinct LTE4 receptor, provisionally named CysLTER.[10]

Signaling Pathway Overview

The activation of CysLT receptors by LTE4, although weaker than other cys-LTs, triggers a signaling cascade that is crucial for its pro-inflammatory effects. The primary pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Quantitative Data on Biological Activity

As previously stated, there is a lack of reported biological activity data for LTE4 methyl ester.[5] Therefore, this section focuses on the quantitative data available for LTE4.

| Assay | Receptor | Ligand | Potency (EC50/IC50/Ki) | Tissue/Cell Type | Reference |

| Radioligand Binding | CysLT1 | LTD4 | ~1 nM (Kd) | Transfected Cells | [11] |

| Radioligand Binding | CysLT1 | LTC4 | ~10 nM (Kd) | Transfected Cells | [11] |

| Radioligand Binding | CysLT1 | LTE4 | Lower affinity than LTC4/LTD4 | Transfected Cells | [11] |

| Functional Assay (Contraction) | CysLT Receptors | LTD4 | ~10-fold more potent than LTE4 | Guinea Pig Parenchyma | [12] |

| Functional Assay (Contraction) | CysLT Receptors | LTE4 | ~2-3 orders of magnitude less active than LTD4 | Human Bronchus | [12] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of cysteinyl leukotrienes.

Radioligand Binding Assay for CysLT Receptors

This protocol is adapted for a competitive binding assay to determine the affinity of unlabeled ligands for CysLT receptors.

Materials:

-

Cell membranes expressing the CysLT receptor of interest.

-

Radiolabeled ligand (e.g., [³H]LTD4).

-

Unlabeled competitor ligands (LTE4, LTE4 methyl ester).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

96-well filter plates with glass fiber filters.

-

Vacuum manifold.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor ligand. For total binding, omit the competitor. For non-specific binding, add a high concentration of an unlabeled agonist.

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the incubation by rapid filtration through the glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove any unbound radioligand.

-

Quantification: Allow the filters to dry, then add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from all measurements. Plot the percentage of specific binding against the log concentration of the competitor ligand. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This protocol describes the use of a fluorescent calcium indicator, such as Fura-2 AM, to measure changes in intracellular calcium upon receptor activation.

Materials:

-

Cells expressing the CysLT receptor of interest.

-

Fura-2 AM or another suitable calcium-sensitive fluorescent dye.

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

-

Agonists (LTE4, LTE4 methyl ester).

-

Fluorescence plate reader with dual-excitation capabilities.

Procedure:

-

Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and incubate the cells with a loading buffer containing Fura-2 AM for 30-60 minutes at 37°C.[11]

-

Washing: Gently wash the cells with HBSS to remove extracellular dye.

-

Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence at dual excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm).[11]

-

Agonist Addition: Add varying concentrations of the agonist (LTE4 or LTE4 methyl ester) to the wells.

-

Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (e.g., 340/380 nm). Plot the change in this ratio against the log concentration of the agonist to generate a dose-response curve and determine the EC50 value.

Guinea Pig Tracheal Smooth Muscle Contraction Assay

This ex vivo assay measures the contractile response of airway smooth muscle to agonists.

Materials:

-

Guinea pig trachea.

-

Krebs-Henseleit solution.

-

Organ bath system with force-displacement transducers.

-

Agonists (LTE4, LTE4 methyl ester).

Procedure:

-

Tissue Preparation: Isolate the trachea from a guinea pig and cut it into rings.

-

Mounting: Suspend the tracheal rings in an organ bath containing gassed (95% O2, 5% CO2) Krebs-Henseleit solution at 37°C.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes.

-

Agonist Addition: Add cumulative concentrations of the agonist to the organ bath and record the resulting isometric contraction.

-

Data Analysis: Express the contractile response as a percentage of the maximum contraction induced by a standard substance (e.g., carbachol). Plot the response against the log concentration of the agonist to determine the EC50 and maximum effect (Emax).

Conclusion

Leukotriene E4 is a well-established mediator of inflammation with complex receptor pharmacology. Its biological activities are mediated through weak agonism at CysLT1 and CysLT2 receptors and likely through other, more specific receptors that are yet to be fully characterized. In contrast, the biological activity of its common experimental derivative, LTE4 methyl ester, remains uncharacterized in the scientific literature. This guide highlights the importance of directly assessing the activity of such derivatives rather than assuming equivalence to the parent compound. The provided experimental protocols offer a framework for researchers to investigate the biological effects of LTE4 and its analogs, which will be crucial for a more complete understanding of cysteinyl leukotriene signaling and for the development of novel therapeutics targeting these pathways.

References

- 1. Leukotriene D4 elicits a non-sustained contraction of the guinea pig trachea in calcium-free buffer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological profile of leukotrienes E4, N-acetyl E4 and of four of their novel omega- and beta-oxidative metabolites in airways of guinea-pig and man in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biocompare.com [biocompare.com]

- 4. The contractile action of leukotriene B4 in the guinea-pig lung involves a vascular component - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. abcam.com [abcam.com]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. Biological Effects of Leukotriene E4 on Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Leukotriene E4–induced pulmonary inflammation is mediated by the P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. hellobio.com [hellobio.com]

- 12. Leukotriene E4 activates peroxisome proliferator-activated receptor gamma and induces prostaglandin D2 generation by human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Mechanism of Action of Leukotriene E4 Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene E4 (LTE4) is the most stable and persistent of the cysteinyl leukotrienes (CysLTs), a class of potent inflammatory lipid mediators. Due to its stability, LTE4 is a key biomarker for CysLT production and is implicated in the pathophysiology of various inflammatory conditions, particularly asthma and aspirin-exacerbated respiratory disease (AERD)[1][2]. Leukotriene E4 methyl ester is a more lipid-soluble and stable derivative of LTE4, making it a valuable tool for in vitro research[3][4]. While the biological activity of the methyl ester form itself has not been extensively reported, it is readily hydrolyzed to the biologically active LTE4 and is often used in experimental settings as a more stable precursor[3][5][6][7]. This guide focuses on the in vitro mechanism of action of LTE4, the active form generated from its methyl ester, detailing its receptor interactions, downstream signaling cascades, and cellular effects.

Receptor Interactions and Signaling Pathways

Historically, LTE4 was considered a weak agonist at the classical CysLT receptors, CysLT1 and CysLT2, due to its low binding affinity compared to LTC4 and LTD4[1][8]. However, the potent in vivo effects of LTE4 have led to the discovery of additional receptor systems through which it exerts its biological functions[8]. The current understanding of LTE4's mechanism of action involves a complex interplay between multiple receptors.

Cysteinyl Leukotriene Receptor 1 (CysLT1R)

While LTE4 has a lower affinity for CysLT1R compared to LTD4, recent studies have demonstrated that CysLT1R is crucial for LTE4-mediated responses in certain human cells[9]. In human mast cells, LTE4 can act as a full functional agonist for CysLT1R-dependent gene expression, a response that requires both increased receptor expression and sustained intracellular signaling[9]. The activation of CysLT1R by LTE4 can induce airflow obstruction and mast cell activation[10].

P2Y12 Receptor (P2Y12R)

The purinergic receptor P2Y12, primarily known as a receptor for ADP, has been identified as a key component in LTE4 signaling[11]. LTE4-mediated pulmonary inflammation requires the presence of P2Y12R[11]. In vitro studies have shown that P2Y12R expression allows for LTE4-induced activation of extracellular signal-regulated kinase (ERK) and the production of chemokines and prostaglandin (B15479496) D2 in human mast cell lines[11]. Interestingly, it is suggested that P2Y12 may form a complex with another receptor to recognize LTE4, as P2Y12R expression is required for the competition between radiolabeled ADP and unlabeled LTE4 but not for direct LTE4 binding[11].

GPR99 (OXGR1)

GPR99 has been identified as a potential high-affinity receptor for LTE4[12]. Murine models lacking CysLT1R, CysLT2R, and GPR99 lose all responsiveness to CysLTs, including LTE4[12]. In vitro, eosinophils express GPR99 at both the transcript and protein level[12].

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

In human mast cells, LTE4 has been shown to activate a pathway involving cooperation between a G protein-coupled receptor and the nuclear receptor PPARγ[13]. This pathway is implicated in LTE4-mediated COX-2 induction and prostaglandin D2 generation[13].

The downstream signaling cascades initiated by LTE4 are cell-type specific but generally involve:

-

Calcium Mobilization: LTE4 can induce intracellular calcium flux, although it is less potent in this regard than LTD4 in some cell types[13].

-

ERK Phosphorylation: Activation of the ERK pathway is a common downstream effect of LTE4 signaling through both P2Y12R and as a prerequisite for CysLT1R-dependent gene expression[9][11].

-

Cyclic AMP (cAMP) Induction: In eosinophils, LTE4 has been shown to induce cAMP expression, which can lead to an inhibition of degranulation, suggesting a potential anti-inflammatory role in this specific context[12].

-

Gene Expression: LTE4 can regulate the expression of various genes involved in inflammation, such as those for cytokines and chemokines[9][13].

Quantitative Data on In Vitro Effects of Leukotriene E4

| Cell Type | Response | Effective Concentration of LTE4 | Receptor(s) Implicated | Antagonist(s) and their Effects | Reference(s) |

| Human Mast Cell Line (LAD2) | Proliferation, Chemokine Generation | More potent than LTD4 | P2Y12R, PPARγ | MK571 (CysLT1R antagonist) showed sensitivity for PGD2 production but not for ERK activation. GW9662 (PPARγ antagonist) inhibited COX-2 induction, PGD2 generation, and ERK phosphorylation. | [13] |

| Human Mast Cell Line (LAD2) | Prostaglandin D2 (PGD2) and MIP-1β Secretion | Not specified | P2Y12R | MesAMP (P2Y12R antagonist) blocked secretion. | [12] |

| Human Mast Cell Line (LAD2) | Gene Expression | Full agonist activity | CysLT1R | Selective inhibitors confirmed CysLT1R involvement. | [9] |

| Human Eosinophils | cAMP Induction | Not specified | P2Y12, GPR99 | Not specified | [12] |

| Human Eosinophils | Inhibition of fMLP-mediated degranulation | Modest but significant inhibition | Not specified | Not specified | [12] |

| Chinese Hamster Ovary (CHO) cells | ERK Activation | 500 nM (less potent than LTD4 on CysLT1R/2R transfectants) | P2Y12R | 2-MesAMP (P2Y12R antagonist) partially blocked ERK activation. | [11] |

| Guinea Pig Tracheal Spirals | Contraction | Ten-fold more potent than LTC4 or LTD4 | Putative distinct LTE4 receptor | FPL55712 competitively antagonized the low concentration effect of LTD4. | [8] |

Experimental Protocols

Calcium Mobilization Assay

This protocol is a generalized procedure for measuring intracellular calcium changes in response to LTE4 stimulation.

1. Cell Preparation:

- Culture cells of interest (e.g., human mast cell line LAD2) to an appropriate density in a 96-well black-walled, clear-bottom plate.

- Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution) containing probenecid (B1678239) to inhibit the efflux of the calcium indicator dye.

2. Dye Loading:

- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) and a non-ionic detergent (e.g., Pluronic F-127) to aid in dye solubilization.

- Incubate the cells with the loading buffer in the dark at 37°C for a specified time (e.g., 60 minutes).

3. Cell Washing:

- Gently wash the cells with the buffered salt solution to remove excess extracellular dye.

4. Baseline Fluorescence Measurement:

- Place the plate in a fluorescence plate reader equipped with an automated injection system.

- Measure the baseline fluorescence for a short period before agonist addition.

5. Agonist Stimulation:

- Inject a solution of Leukotriene E4 (prepared from the methyl ester by hydrolysis if necessary) at various concentrations into the wells.

- For antagonist studies, pre-incubate the cells with the antagonist for a defined period before adding LTE4.

6. Post-Stimulation Fluorescence Measurement:

- Immediately after agonist injection, continuously measure the fluorescence intensity over time to capture the transient calcium flux.

7. Data Analysis:

- Calculate the change in fluorescence intensity from baseline to determine the magnitude of the calcium response.

- Plot dose-response curves to determine the EC50 of LTE4.

Chemotaxis Assay (Boyden Chamber Assay)

This protocol describes a method to assess the effect of LTE4 on cell migration.

1. Chamber Preparation:

- Use a multi-well chemotaxis chamber (e.g., a Boyden chamber) with a microporous membrane separating the upper and lower wells. The pore size of the membrane should be appropriate for the cell type being studied.

2. Chemoattractant Addition:

- Add a solution containing Leukotriene E4 at various concentrations to the lower wells of the chamber. The control wells should contain media alone.

3. Cell Seeding:

- Resuspend the cells of interest in media and place them in the upper wells of the chamber.

4. Incubation:

- Incubate the chamber at 37°C in a humidified incubator for a period sufficient to allow cell migration (this time will vary depending on the cell type).

5. Cell Staining and Counting:

- After incubation, remove the non-migrated cells from the upper surface of the membrane.

- Fix and stain the migrated cells on the lower surface of the membrane.

- Count the number of migrated cells in several high-power fields under a microscope.

6. Data Analysis:

- Express the results as the number of migrated cells per high-power field or as a chemotactic index (the fold increase in migration over the control).

Cytokine Release Assay (ELISA)

This protocol outlines the measurement of cytokine secretion from cells stimulated with LTE4.

1. Cell Culture and Stimulation:

- Plate the cells in a multi-well plate and allow them to adhere or stabilize.

- Replace the culture medium with fresh medium containing various concentrations of Leukotriene E4. For antagonist studies, pre-incubate with the antagonist.

- Include appropriate positive and negative controls.

2. Supernatant Collection:

- Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C.

- After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

3. ELISA Procedure:

- Perform a sandwich ELISA for the cytokine of interest (e.g., IL-8, MIP-1β) according to the manufacturer's instructions. This typically involves:

- Coating a 96-well plate with a capture antibody.

- Blocking non-specific binding sites.

- Adding the collected cell supernatants and a standard curve of the recombinant cytokine.

- Adding a detection antibody conjugated to an enzyme (e.g., HRP).

- Adding a substrate that produces a colorimetric signal.

4. Data Measurement and Analysis:

- Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

- Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.

Visualizations

Caption: Signaling pathways of Leukotriene E4 in vitro.

Caption: Experimental workflow for a calcium mobilization assay.

References

- 1. Leukotriene E4 is a full functional agonist for human cysteinyl leukotriene type 1 receptor-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leukotriene E4 - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. scbt.com [scbt.com]

- 5. HPLC studies on leukotriene A4 obtained from the hydrolysis of its methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conversion of leukotrienes A4 to C4 in cell-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 8. The leukotriene E4 puzzle: finding the missing pieces and revealing the pathobiologic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Leukotriene E4 is a full functional agonist for human cysteinyl leukotriene type 1 receptor-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of inhalation of leukotriene E4 in asthmatics | Karolinska Institutet [news.ki.se]

- 11. Leukotriene E4–induced pulmonary inflammation is mediated by the P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biological Effects of Leukotriene E4 on Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Leukotriene E4 activates peroxisome proliferator-activated receptor gamma and induces prostaglandin D2 generation by human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Role of Leukotriene E4 Methyl Ester in Lipid Mediator Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene E4 (LTE4), the most stable of the cysteinyl leukotrienes (cys-LTs), has long been recognized as a key biomarker in inflammatory diseases, particularly asthma. However, its role as a bioactive mediator has been historically underestimated due to its weak affinity for the classical cys-LT receptors, CysLT1R and CysLT2R. Recent research has unveiled a more complex and nuanced role for LTE4, demonstrating its ability to elicit potent and distinct biological responses through alternative signaling pathways. Leukotriene E4 methyl ester, a more lipid-soluble and stable analog, serves as a critical tool in elucidating these novel functions. This technical guide provides an in-depth overview of the role of LTE4 and its methyl ester in lipid mediator research, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling networks involved. This document is intended to be a valuable resource for researchers and drug development professionals investigating the inflammatory cascade and seeking to identify new therapeutic targets.

Introduction: The Cysteinyl Leukotriene Cascade

Leukotrienes are potent inflammatory lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway. The cysteinyl leukotrienes (cys-LTs), which include LTC4, LTD4, and LTE4, are characterized by the presence of a cysteine-containing moiety. The biosynthesis of cys-LTs is initiated by the conjugation of LTA4 with glutathione (B108866) to form LTC4. Subsequently, LTC4 is extracellularly converted to the more potent bronchoconstrictor LTD4, which is then metabolized to the stable end-product, LTE4.[1] Due to its stability, LTE4 is the predominant cys-LT found in biological fluids and is widely used as a biomarker for cys-LT production in conditions like asthma and systemic mastocytosis.[2][3][4]

While LTE4 displays significantly lower affinity for the classical CysLT1 and CysLT2 receptors compared to LTC4 and LTD4, it paradoxically induces potent and distinct pro-inflammatory responses, suggesting the involvement of alternative signaling mechanisms.[5][6] This has led to the identification of novel receptors for LTE4, including the purinergic receptor P2Y12 and the G-protein coupled receptor GPR99 (also known as OXGR1).[7][8][9][10][11]

This compound is the methyl ester form of LTE4, which increases its lipophilicity and stability.[12][13][14] This enhanced stability makes it a valuable tool for in vitro studies, as it can be more readily handled and is presumed to be hydrolyzed to the active LTE4 by intracellular esterases.

Quantitative Data: Receptor Binding Affinities and Functional Potencies

The following tables summarize the key quantitative data regarding the interaction of LTE4 and related compounds with its receptors, as well as their functional potencies in various cellular assays.

Table 1: Receptor Binding Affinities (Kd) and Inhibition Constants (IC50) of Cysteinyl Leukotrienes and Antagonists

| Ligand/Antagonist | Receptor | Cell/Tissue System | Kd (nM) | IC50 (nM) | Reference |

| LTD4 | CysLT1R | - | ~1 | - | [8] |

| LTE4 | CysLT1R | Rat granulation tissue | - | 200 | [5] |

| MK571 | CysLT1R | LAD2 mast cells | - | - | [5] |

| 2-MesAMP | P2Y12 | - | - | - | [7] |

Table 2: Functional Potency (EC50) of Leukotriene E4 in Cellular Assays

| Assay | Cell Type | EC50 (nM) | Notes | Reference |

| Calcium Mobilization | HEK293 cells overexpressing h-P2Y12 | 1.3 | - | [15] |

| Calcium Mobilization | LAD2 mast cells | >1 | LTE4 is a weak partial agonist for CysLT1R-mediated calcium flux. | [5] |

| ERK Phosphorylation | CHO cells overexpressing h-P2Y12 | Potent | More potent than LTD4. | [1] |

| PGD2 Generation | LAD2 mast cells | ~10-100 | LTE4 is more potent than LTD4. | [5][6] |

Signaling Pathways of Leukotriene E4

LTE4 exerts its biological effects through a complex interplay of signaling pathways involving multiple receptors and downstream effectors. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

Overview of LTE4 Receptor Signaling

This diagram provides a high-level overview of the receptors involved in LTE4 signaling and their primary G-protein coupling.

Caption: Overview of LTE4 receptors and their G-protein coupling.

LTE4-Induced ERK Phosphorylation Pathway

This diagram details the signaling cascade leading to ERK phosphorylation following LTE4 stimulation, highlighting the roles of different receptors.

Caption: LTE4-induced ERK phosphorylation signaling cascade.

Experimental Workflow for Studying LTE4 Signaling

This diagram outlines a typical experimental workflow for investigating the cellular effects of LTE4.

Caption: Typical experimental workflow for LTE4 signaling studies.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the biological activity of LTE4 and its methyl ester.

Measurement of Intracellular Calcium Flux by Flow Cytometry

This protocol is adapted for measuring rapid changes in intracellular calcium concentration following stimulation with LTE4.

-

Cell Preparation:

-

Harvest cells (e.g., LAD2 mast cells, HEK293 cells) and wash with a calcium-free buffer (e.g., Hanks' Balanced Salt Solution without Ca2+/Mg2+).

-

Resuspend cells at a concentration of 1 x 10^6 cells/mL in a loading buffer containing a calcium-sensitive dye (e.g., 1-5 µM Indo-1 AM or Fluo-4 AM) and 0.02% Pluronic F-127.

-

Incubate cells for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with a calcium-containing buffer to remove excess dye and resuspend in the same buffer.

-

-

Flow Cytometry Analysis:

-

Equilibrate the cell suspension at 37°C for 5-10 minutes.

-

Acquire a baseline reading on a flow cytometer equipped with the appropriate lasers and filters for the chosen dye (e.g., UV laser for Indo-1, 488 nm laser for Fluo-4).

-

Add LTE4 or LTE4 methyl ester to the cell suspension while continuously acquiring data. A typical concentration range for LTE4 is 1 nM to 1 µM.

-

Continue data acquisition to record the peak calcium response and its subsequent decline.

-

As a positive control, add a calcium ionophore (e.g., ionomycin) at the end of the experiment to determine the maximal fluorescence signal.

-

Analyze the data by calculating the ratio of fluorescence intensities (for ratiometric dyes like Indo-1) or the change in fluorescence intensity over time, relative to the baseline.

-

Analysis of ERK Phosphorylation by Western Blot

This protocol details the detection of phosphorylated ERK (p-ERK) as a marker of MAP kinase pathway activation by LTE4.

-

Cell Stimulation and Lysis:

-

Seed cells in a multi-well plate and grow to 80-90% confluency.

-

Serum-starve the cells for 4-24 hours prior to the experiment to reduce basal ERK phosphorylation.

-

Stimulate the cells with various concentrations of LTE4 or LTE4 methyl ester for different time points (e.g., 2, 5, 10, 15, 30 minutes). A typical concentration of LTE4 is 100 nM.

-

Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-p44/42 MAPK) overnight at 4°C.

-

Wash the membrane three times with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

-

Quantify the band intensities using densitometry software.

-

Measurement of Prostaglandin D2 (PGD2) Release by ELISA

This protocol is for quantifying the release of PGD2 from cells, such as mast cells, following stimulation with LTE4.

-

Cell Stimulation and Supernatant Collection:

-

Plate cells (e.g., LAD2 mast cells) in a multi-well plate.

-

Wash the cells and resuspend them in a suitable buffer (e.g., Tyrode's buffer).

-

Stimulate the cells with LTE4 or LTE4 methyl ester (e.g., 100 nM) for a specified time (e.g., 30-60 minutes) at 37°C.

-

Pellet the cells by centrifugation and collect the supernatant.

-

-

ELISA Procedure:

-

Use a commercially available PGD2 ELISA kit and follow the manufacturer's instructions.

-

Briefly, add standards and collected supernatants to a microplate pre-coated with a PGD2 capture antibody.

-

Add a PGD2-HRP conjugate and incubate.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution (e.g., TMB) and incubate to allow color development.

-

Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate the concentration of PGD2 in the samples by comparison to the standard curve.

-

Receptor Knockdown using shRNA/siRNA

This protocol provides a general framework for silencing the expression of specific receptors (e.g., CysLT1R, P2Y12) to investigate their role in LTE4 signaling.

-

shRNA/siRNA Design and Preparation:

-

Design or obtain validated shRNA or siRNA sequences targeting the receptor of interest.

-

For shRNA, clone the sequence into a suitable lentiviral or retroviral vector. For siRNA, resuspend the synthetic oligonucleotides according to the manufacturer's instructions.

-

-

Transfection/Transduction:

-

For siRNA: Transfect the cells with the siRNA using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol. Optimize the siRNA concentration and transfection time for the specific cell type.

-

For shRNA (Lentiviral Transduction):

-

Produce lentiviral particles by co-transfecting the shRNA-containing vector with packaging plasmids into a suitable packaging cell line (e.g., HEK293T).

-

Harvest the viral supernatant and transduce the target cells in the presence of polybrene.

-

Select for transduced cells using an appropriate selection marker (e.g., puromycin).

-

-

-

Validation of Knockdown:

-

After 48-72 hours (for siRNA) or after selection (for shRNA), harvest the cells.

-

Assess the knockdown efficiency at the mRNA level by quantitative real-time PCR (qRT-PCR) and at the protein level by Western blotting or flow cytometry.

-

-

Functional Assays:

-

Once knockdown is confirmed, perform functional assays (e.g., calcium flux, ERK phosphorylation, PGD2 release) as described above to determine the effect of receptor silencing on LTE4-mediated responses.

-

The Role of this compound in Research

This compound serves as a valuable surrogate for LTE4 in in vitro research for several reasons:

-

Increased Stability: The methyl ester group protects the carboxylic acid moiety from degradation, making the compound more stable in solution and easier to handle.[13]

-

Enhanced Lipophilicity: The increased lipid solubility of the methyl ester may facilitate its passage across cell membranes.[12][13]

-

Pro-drug Activity: It is generally assumed that LTE4 methyl ester is rapidly hydrolyzed by intracellular esterases to release the active LTE4. This is supported by studies on other leukotriene methyl esters, such as LTA4 methyl ester, which has been shown to be an active substrate for LTC4 synthase.[16] However, direct evidence for the intracellular hydrolysis of LTE4 methyl ester and its conversion rate is not extensively documented. Researchers should be mindful that the observed effects of the methyl ester are likely attributable to the parent compound, LTE4.

Conclusion and Future Directions

The understanding of Leukotriene E4's role in inflammation has evolved significantly. No longer considered merely a stable, inactive metabolite, LTE4 is now recognized as a potent signaling molecule with its own set of receptors and distinct downstream effects. This compound has been instrumental in this paradigm shift, providing researchers with a stable and reliable tool to probe the complexities of LTE4 signaling.

Future research in this area should focus on:

-

Further elucidating the signaling pathways downstream of P2Y12 and GPR99 in response to LTE4 in various cell types.

-

Investigating the potential for heterodimerization between cys-LT receptors and other GPCRs, and how this may modulate LTE4 signaling.

-

Developing selective antagonists for P2Y12 and GPR99 to dissect their specific roles in LTE4-mediated pathophysiology and to explore their therapeutic potential.

-

Clarifying the in vivo relevance of these novel LTE4 signaling pathways in different inflammatory disease models.

The continued investigation into the biology of LTE4 and the use of tools like its methyl ester hold great promise for the development of novel therapeutic strategies for asthma, allergic diseases, and other inflammatory conditions.

References

- 1. Prostaglandin D2-supplemented “functional eicosanoid testing and typing” assay with peripheral blood leukocytes as a new tool in the diagnosis of systemic mast cell activation disease: an explorative diagnostic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. shRNA knockdown [protocols.io]

- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 5. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. bosterbio.com [bosterbio.com]

- 7. benchchem.com [benchchem.com]

- 8. file.elabscience.com [file.elabscience.com]

- 9. Identification of GPR99 Protein as a Potential Third Cysteinyl Leukotriene Receptor with a Preference for Leukotriene E4 Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PGD2 Competitive ELISA Kit (EEL012) - Invitrogen [thermofisher.com]

- 11. caymanchem.com [caymanchem.com]

- 12. scbt.com [scbt.com]

- 13. caymanchem.com [caymanchem.com]

- 14. This compound | C24H39NO5S | CID 124518515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Conversion of leukotrienes A4 to C4 in cell-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Leukotriene E4 Methyl Ester: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Leukotriene E4 (LTE4) methyl ester, a critical molecule for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, biological significance, and relevant experimental protocols, with a focus on its role in inflammatory pathways and as a biomarker.

Core Data Summary

Quantitative data for Leukotriene E4 methyl ester is summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 89461-65-4 | [1][2] |

| Molecular Formula | C24H39NO5S | [1][2] |

| Molecular Weight | 453.6 g/mol | [1][3] |

| Alternate Names | LTE4 methyl ester, 2-amino-3-(5-hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl)sulfanylpropanoic acid | [2] |

| Physical Form | A solution in ethanol | [1] |

| Purity | ≥97% | [1] |

Biological Significance and Signaling Pathways

Leukotriene E4 (LTE4) is the most stable of the cysteinyl leukotrienes (cys-LTs), a group of potent inflammatory mediators derived from arachidonic acid.[4][5] Unlike its precursors, LTC4 and LTD4, LTE4 is stable enough to accumulate in biological fluids, making it a valuable biomarker for total cys-LT production, particularly in respiratory diseases like asthma.[1][4][5] Urinary excretion of LTE4 is frequently monitored in clinical research as an indicator of asthma and other mast cell activation syndromes.[1][6][7] this compound is a more lipid-soluble form of LTE4, facilitating its use in various experimental settings.[1][2][3]

The biosynthesis of cysteinyl leukotrienes begins with the liberation of arachidonic acid from the nuclear membrane. This is then converted to the unstable intermediate Leukotriene A4 (LTA4). LTA4 is subsequently conjugated with glutathione (B108866) to form LTC4, which is then extracellularly converted to LTD4 and finally to the stable end-product, LTE4.[4][8][9]

The signaling cascade of LTE4 is complex and involves multiple receptors. While it is a weak agonist for the classical cysteinyl leukotriene receptors, CysLT1R and CysLT2R, it elicits potent biological responses.[4][10] Research suggests that LTE4 can signal through the purinergic receptor P2Y12 and potentially other, yet to be fully characterized, receptors.[4][11][12] This signaling can lead to various cellular responses, including calcium mobilization, activation of extracellular signal-regulated kinase (ERK), and the production of other inflammatory mediators like prostaglandins.[13][14]

Experimental Protocols

The quantification of urinary LTE4 is a key experimental procedure in both clinical and research settings. The following outlines a typical workflow for this analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[15][16]

Protocol: Quantification of Urinary Leukotriene E4 by LC-MS/MS

1. Patient Preparation and Specimen Collection:

-

If medically feasible, patients should discontinue 5-lipoxygenase inhibitors (e.g., zileuton) for 48 hours prior to and during urine collection, as these can decrease LTE4 concentrations.[6][17]

-

A 24-hour urine collection is recommended.[17][18] The collection should be refrigerated during the 24-hour period.[17]

2. Sample Preparation:

-

Thoroughly mix the 24-hour urine collection and measure the total volume.

-

Transfer a 5 mL aliquot to a transport tube.[17]

-

For long-term storage or transport, the urine aliquot should be frozen.

3. Solid-Phase Extraction (SPE):

-

An initial extraction of the urine sample is performed using a C18 reversed-phase extraction cartridge. This step is crucial for concentrating the analyte and removing interfering substances.[19]

4. LC-MS/MS Analysis:

-

The extracted sample is injected into a liquid chromatography system coupled with a tandem mass spectrometer.

-

The analyte is detected using multiple-reaction monitoring for high specificity and sensitivity.[6]

-

Results are typically normalized to urine creatinine (B1669602) levels to account for variations in urine dilution.[15][16]

5. Data Interpretation:

-

Elevated urinary LTE4 concentrations (e.g., > 104 pg/mg creatinine) may be indicative of mast cell activation.[6] However, elevated levels can also be associated with other inflammatory conditions.[18]

-

For a comprehensive evaluation, it is recommended to also measure other mast cell mediators such as N-methylhistamine and 11β-prostaglandin F2α.[6][15]

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C24H39NO5S | CID 124518515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The leukotriene E4 puzzle: finding the missing pieces and revealing the pathobiologic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leukotriene E4 - Wikipedia [en.wikipedia.org]

- 6. mayocliniclabs.com [mayocliniclabs.com]

- 7. Urinary leukotriene E4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Leukotriene E4 is a full functional agonist for human cysteinyl leukotriene type 1 receptor-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Leukotriene E4–induced pulmonary inflammation is mediated by the P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biological Effects of Leukotriene E4 on Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Leukotriene D4 and E4 induce transmembrane signaling in human epithelial cells. Single cell analysis reveals diverse pathways at the G-protein level for the influx and the intracellular mobilization of Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Leukotriene E4 activates peroxisome proliferator-activated receptor gamma and induces prostaglandin D2 generation by human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 16. Analytical and clinical validation of an LC-MS/MS method for urine leukotriene E4: A marker of systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Leukotriene E4, 24-Hour Urine | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 18. Leukotriene E4, 24 Hour Urine (Sendout) [menu.labmed.uw.edu]

- 19. Simplified method for measuring urinary leukotriene E4 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of Leukotriene E4 Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of Leukotriene E4 (LTE4) methyl ester. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document details the compound's properties, relevant biological pathways, and key experimental protocols, presented with clarity and precision to support advanced research and development activities.

Physicochemical Characteristics

Leukotriene E4 methyl ester is the methyl ester derivative of Leukotriene E4, a key cysteinyl leukotriene involved in inflammatory processes.[1] The esterification at the carboxylic acid group of the eicosatetraenoic acid chain results in a more lipid-soluble form of LTE4.[2][3] This increased lipophilicity can influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological membranes and receptors.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-amino-3-[(5S,6R,7E,9E,11Z,14Z)-5-hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl]sulfanylpropanoic acid | [1] |

| Synonyms | LTE4 methyl ester, Leukotriene E4 monomethyl ester | [1][3] |

| CAS Number | 89461-65-4 | [2][3] |

| Molecular Formula | C₂₄H₃₉NO₅S | [2][3] |

| Molecular Weight | 453.6 g/mol | [1] |

| Exact Mass | 453.25489452 Da | [1] |

| Solubility | DMF: 50 mg/mLDMSO: 50 mg/mLEthanol: 50 mg/mLPBS (pH 7.2): 0.1 mg/mL | [3] |

| UV max (in Ethanol) | 281 nm | [3] |

| Purity | ≥97% (commercially available) | [3] |

| Storage Conditions | Store at -80°C as a solution in an inert solvent. | [3] |

Biological Context and Signaling Pathways

Leukotriene E4 is the final and most stable of the cysteinyl leukotrienes, formed from the sequential metabolism of LTC4 and LTD4.[4] While LTE4 itself is a weak agonist at the classical cysteinyl leukotriene receptors (CysLT1R and CysLT2R), it elicits potent and distinct pro-inflammatory responses, suggesting the involvement of other signaling pathways.[5] The biological activity of LTE4 methyl ester has not been extensively reported, but it is presumed to act as a prodrug, being hydrolyzed in vivo to the active LTE4.

The known signaling pathways for Leukotriene E4 involve a complex interplay between multiple receptors, including G-protein coupled receptors (GPCRs) and nuclear receptors.

Leukotriene E4 Biosynthesis Pathway

The biosynthesis of LTE4 begins with the liberation of arachidonic acid from the nuclear membrane, which is then converted to the unstable intermediate Leukotriene A4 (LTA4). LTA4 is subsequently conjugated with glutathione (B108866) to form LTC4, which is then sequentially metabolized to LTD4 and finally to the stable LTE4.

Biosynthesis of Leukotriene E4.

Leukotriene E4 Signaling Pathways

LTE4 exerts its biological effects through a multi-receptor system. While it has low affinity for CysLT1R and CysLT2R, it can activate other receptors such as the purinergic receptor P2Y12 and the nuclear receptor PPARγ, leading to downstream signaling cascades that mediate inflammatory responses.

Leukotriene E4 Signaling Pathways.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and biological analysis of this compound.

Synthesis and Purification of this compound

The synthesis of this compound can be achieved through the reaction of Leukotriene A4 (LTA4) methyl ester with L-cysteine.

Materials:

-

Leukotriene A4 (LTA4) methyl ester

-

L-cysteine

-

Anhydrous, oxygen-free solvent (e.g., a mixture of methanol (B129727) and a buffer like triethylamine)

-

Inert gas (Argon or Nitrogen)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

Protocol:

-

Preparation of LTA4 Methyl Ester: LTA4 methyl ester is highly unstable and should be prepared fresh or stored under inert gas at -80°C.[6] It can be synthesized from precursors such as propargylic alcohol and 1-heptyne.[7]

-

Reaction with L-cysteine: a. Dissolve L-cysteine in the anhydrous, oxygen-free solvent mixture. b. Under an inert atmosphere, add the LTA4 methyl ester solution to the L-cysteine solution. The reaction proceeds via nucleophilic opening of the epoxide ring of LTA4 by the thiol group of cysteine. c. The reaction is typically carried out at room temperature in the dark for several hours.[8]

-

Purification by HPLC: a. The reaction mixture is purified by reverse-phase HPLC on a C18 column.[8] b. A gradient of an appropriate solvent system (e.g., methanol/water/acetic acid) is used to elute the product. c. The elution is monitored by UV detection at 280 nm. d. Fractions containing the purified this compound are collected and the solvent is evaporated under reduced pressure.

-

Characterization: The identity and purity of the synthesized compound should be confirmed by mass spectrometry and NMR spectroscopy.[9]

Synthesis and Purification Workflow.

Intracellular Calcium Flux Assay

This protocol describes the measurement of intracellular calcium mobilization in response to Leukotriene E4 (or its methyl ester following hydrolysis) using a fluorescent calcium indicator.

Materials:

-

Cells of interest (e.g., mast cells, eosinophils)

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Indo-1 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without calcium

-

This compound stock solution (in DMSO or ethanol)

-

Ionomycin (B1663694) (positive control)

-

EGTA (negative control)

-

Fluorometric imaging plate reader or flow cytometer

Protocol:

-

Cell Preparation: a. Plate cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: a. Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBSS with calcium. b. Remove the culture medium and add the loading buffer to the cells. c. Incubate for 30-60 minutes at 37°C in the dark.

-

Washing: a. Gently wash the cells twice with HBSS with calcium to remove extracellular dye.

-

Measurement: a. Place the plate in the fluorometric plate reader. b. Record baseline fluorescence for a few cycles. c. Add this compound (or pre-hydrolyzed LTE4) to the wells at the desired concentration. d. Immediately begin recording the fluorescence signal over time. e. Add ionomycin as a positive control to determine the maximum calcium response. f. Add EGTA to chelate extracellular calcium for negative control wells.

-

Data Analysis: a. The change in fluorescence intensity or the ratio of fluorescence at two different wavelengths (for ratiometric dyes) is calculated to determine the intracellular calcium concentration.

ERK Phosphorylation Assay

This protocol outlines the detection of Extracellular signal-Regulated Kinase (ERK) phosphorylation, a key downstream signaling event, using a cell-based ELISA.

Materials:

-

Cells of interest

-

Cell culture medium

-

This compound

-

Fixing solution (e.g., 4% formaldehyde (B43269) in PBS)

-

Quenching solution (e.g., PBS with 1% H₂O₂)

-

Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)

-

Primary antibody (anti-phospho-ERK1/2)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: a. Seed cells in a 96-well plate and allow them to adhere. b. Starve the cells in serum-free medium for several hours. c. Treat the cells with various concentrations of this compound for the desired time.

-

Fixing and Permeabilization: a. Fix the cells with the fixing solution. b. Quench endogenous peroxidase activity. c. Permeabilize the cells with a suitable buffer (e.g., PBS with 0.1% Triton X-100).

-

Immunostaining: a. Block non-specific binding sites with blocking buffer. b. Incubate with the primary antibody against phospho-ERK. c. Wash and incubate with the HRP-conjugated secondary antibody.

-

Detection: a. Add TMB substrate and incubate until a blue color develops. b. Stop the reaction with the stop solution.

-

Measurement: a. Read the absorbance at 450 nm using a microplate reader. b. Normalize the phospho-ERK signal to the total protein content in each well.

Prostaglandin D2 Generation Assay

This protocol describes the quantification of Prostaglandin D2 (PGD2) released from cells upon stimulation, typically measured by an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Cells of interest

-

Cell culture medium

-

This compound

-

PGD2 ELISA kit

-

Microplate reader

Protocol:

-

Cell Stimulation: a. Plate cells and culture as required. b. Stimulate the cells with this compound for a specified time period.

-

Supernatant Collection: a. Centrifuge the cell plate to pellet the cells. b. Carefully collect the supernatant, which contains the secreted PGD2.

-

ELISA Procedure: a. Perform the PGD2 ELISA according to the manufacturer's instructions. This typically involves: i. Adding standards and samples to a pre-coated plate. ii. Adding a PGD2-HRP conjugate. iii. Incubating and washing the plate. iv. Adding a substrate and stopping the reaction.

-

Measurement and Analysis: a. Read the absorbance at the appropriate wavelength. b. Calculate the concentration of PGD2 in the samples based on the standard curve.

Conclusion

This technical guide provides a detailed summary of the physicochemical properties of this compound, its role in biological signaling pathways, and comprehensive experimental protocols for its study. The provided data and methodologies are intended to serve as a foundational resource for researchers and scientists, facilitating further investigation into the therapeutic potential and biological significance of this important lipid mediator. The structured presentation of quantitative data, signaling pathway diagrams, and experimental workflows aims to enhance the efficiency and reproducibility of research in this area.

References

- 1. This compound | C24H39NO5S | CID 124518515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Leukotriene E4 - Wikipedia [en.wikipedia.org]

- 5. The leukotriene E4 puzzle: finding the missing pieces and revealing the pathobiologic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. [Synthesis of leukotriene A4 methyl ester via acetylene intermediates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Facile preparation of leukotrienes C4, D4 and E4 containing carbon-13 and nitrogen-15 for quantification of cysteinyl leukotrienes by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzymic preparation of dioxygen-18 labelled leukotriene E4 and its use in quantitative gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Leukotriene E4 Methyl Ester: A Stable Analog for In-Depth Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leukotriene E4 (LTE4) is the final and most stable cysteinyl leukotriene (cys-LT) in vivo, making it a crucial biomarker for monitoring cys-LT pathway activity in various inflammatory and allergic diseases, including asthma.[1][2] However, like other eicosanoids, the handling and long-term storage of LTE4 can be challenging due to its inherent chemical instability. The esterification of the carboxylic acid group to form Leukotriene E4 methyl ester (LTE4-ME) presents a promising strategy to enhance its stability and facilitate its use in research and drug development. This technical guide provides a comprehensive overview of LTE4-ME as a stable analog of LTE4, summarizing its physicochemical properties, proposing experimental protocols for its use, and detailing the signaling pathways it is likely to influence. While direct comparative data on the biological activity of LTE4-ME is not extensively reported, this guide draws parallels from related compounds, such as Leukotriene A4 (LTA4) methyl ester, to infer its potential utility.[3][4][5]

Physicochemical Properties: A Comparative Overview

The primary motivation for utilizing LTE4-ME is its presumed increased stability and lipid solubility compared to its parent compound, LTE4.[3][6][7] Methylation of the carboxylic acid group reduces the molecule's polarity, which can improve its solubility in organic solvents and potentially enhance its passage through cell membranes.

| Property | Leukotriene E4 (LTE4) | This compound (LTE4-ME) | Reference |

| Molecular Formula | C23H37NO5S | C24H39NO5S | [8][9] |

| Molar Mass | 439.61 g/mol | 453.6 g/mol | [8][10] |

| Chemical Structure | Contains a free carboxylic acid at C1 | Contains a methyl ester at C1 | [8][9] |

| Solubility | More soluble in aqueous buffers | More soluble in organic solvents (e.g., ethanol, DMSO, DMF) | [11] |

| Stability | Less stable, prone to degradation | Presumed to be more stable for storage and handling | [3][10] |

Table 1: Comparative physicochemical properties of LTE4 and LTE4-ME.

Rationale for Use: Enhanced Stability and Handling

The instability of free acid leukotrienes in aqueous solutions poses a significant challenge for in vitro and in vivo studies.[4] The methyl ester form of the related compound, LTA4, is noted to be more stable than its free acid, making it the substrate of choice for certain enzymatic assays.[4][5] By analogy, LTE4-ME is expected to offer similar advantages:

-

Improved Shelf Life: The esterified form is less susceptible to degradation during long-term storage, ensuring the integrity of the compound for future experiments.[3]

-

Enhanced Consistency: A more stable compound leads to more reproducible experimental results by minimizing variability due to degradation.

-

Easier Handling: Increased solubility in organic solvents simplifies the preparation of stock solutions.[11]

Experimental Protocols

While specific protocols for the direct biological application of LTE4-ME are not widely published, this section provides detailed methodologies for foundational experiments to characterize and utilize this analog.

Synthesis of this compound

The synthesis of LTE4-ME can be adapted from established methods for other leukotriene methyl esters, such as LTA4 methyl ester.[12] A generalized approach involves the esterification of LTE4.

Objective: To convert LTE4 to its more stable methyl ester form.

Materials:

-

Leukotriene E4

-

Anhydrous Methanol (B129727)

-

Diazomethane (B1218177) solution in diethyl ether (or alternatively, trimethylsilyldiazomethane (B103560) with methanol)

-

Anhydrous diethyl ether

-

Nitrogen gas

-

Reaction vial

-

Ice bath

Protocol:

-

Dissolve a known quantity of LTE4 in a minimal amount of anhydrous methanol in a reaction vial.

-

Cool the reaction vial in an ice bath.

-

Under a gentle stream of nitrogen, add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists, indicating a slight excess of diazomethane.

-

Allow the reaction to proceed on ice for 10-15 minutes.

-

Quench the reaction by adding a few drops of glacial acetic acid until the yellow color disappears.

-

Evaporate the solvent under a stream of nitrogen.

-

The resulting LTE4 methyl ester can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Store the purified LTE4-ME in an inert solvent (e.g., ethanol) at -80°C.[11]

Caution: Diazomethane is highly toxic and explosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

In Vitro Hydrolysis of LTE4-ME to LTE4

To exert its biological effects, LTE4-ME may need to be hydrolyzed to the active LTE4 form by cellular esterases. This protocol allows for the in vitro assessment of this conversion.

Objective: To determine if and at what rate LTE4-ME is hydrolyzed to LTE4 in a biological matrix.

Materials:

-

This compound

-

Cell lysate or purified esterase solution

-

Phosphate-buffered saline (PBS), pH 7.4

-

Formic acid

-

LC-MS/MS system

Protocol:

-

Prepare a stock solution of LTE4-ME in an appropriate organic solvent (e.g., ethanol).

-

Incubate a known concentration of LTE4-ME with the cell lysate or esterase solution in PBS at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid.

-

Centrifuge the samples to pellet proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the amounts of remaining LTE4-ME and newly formed LTE4.

-

Calculate the rate of hydrolysis.

Biological Activity Assay: Calcium Mobilization

LTE4 is known to induce calcium mobilization in various cell types through G protein-coupled receptors.[2] This assay can be used to compare the potency of LTE4 and LTE4-ME.

Objective: To assess the ability of LTE4-ME to induce intracellular calcium flux compared to LTE4.

Materials:

-

A cell line known to respond to LTE4 (e.g., human mast cell lines LAD2 or LUVA)[2]

-

Leukotriene E4 and this compound

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluorometric imaging plate reader or fluorescence microscope

Protocol:

-

Culture the cells to an appropriate density.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Establish a baseline fluorescence reading.

-

Add varying concentrations of LTE4 or LTE4-ME to the cells.

-

Record the change in fluorescence over time, which corresponds to changes in intracellular calcium concentration.

-

Generate dose-response curves and calculate the EC50 values for both compounds to compare their potency.

Signaling Pathways of Leukotriene E4

LTE4 exerts its biological effects by binding to specific cell surface receptors, primarily cysteinyl leukotriene receptors (CysLT1R and CysLT2R), and potentially other purinergic receptors like P2Y12.[13][14] The binding affinity of LTE4 is generally lower than that of LTC4 and LTD4 at CysLT1R and CysLT2R.[13][14] However, LTE4 can still elicit potent biological responses, particularly in sensitized tissues.[2]

The signaling cascade initiated by LTE4 binding to its receptors is complex and can vary depending on the cell type. A key pathway involves the activation of G proteins, leading to downstream signaling events.

Experimental Workflow for Comparative Analysis

A logical workflow is essential for systematically comparing the stability and biological activity of LTE4 and LTE4-ME.

Conclusion

This compound holds significant promise as a stable and more lipid-soluble analog of LTE4, potentially overcoming some of the practical challenges associated with the handling and storage of the parent compound. While direct evidence of its biological activity is currently limited, the precedent set by other leukotriene methyl esters suggests that it is likely to be a valuable tool for researchers. The experimental protocols and workflows outlined in this guide provide a robust framework for the systematic evaluation of LTE4-ME's stability and biological function. Such studies are crucial for validating its use in elucidating the complex roles of LTE4 in health and disease and for the development of novel therapeutics targeting the cysteinyl leukotriene pathway.

References

- 1. Biological activities of a chemically synthesized form of leukotriene E4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leukotriene E4 is a full functional agonist for human cysteinyl leukotriene type 1 receptor-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cysteinyl Leukotriene Receptor-1 Antagonists as Modulators of Innate Immune Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conversion of leukotrienes A4 to C4 in cell-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. novamedline.com [novamedline.com]

- 7. This compound | C24H39NO5S | CID 124518515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Leukotriene E4 | C23H37NO5S | CID 5280879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Leukotriene E4 - Wikipedia [en.wikipedia.org]

- 10. caymanchem.com [caymanchem.com]

- 11. [Synthesis of leukotriene A4 methyl ester via acetylene intermediates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular and functional aspects of human cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The leukotriene E4 puzzle: finding the missing pieces and revealing the pathobiologic implications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Leukotriene E4 Methyl Ester in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene E4 (LTE4) is the most stable of the cysteinyl leukotrienes (cysLTs), a class of potent inflammatory lipid mediators derived from arachidonic acid.[1][2] While LTE4 itself is a key biomarker for various inflammatory conditions, including asthma, its direct use in cell-based assays can be challenging due to its polarity.[1] Leukotriene E4 methyl ester offers a more lipid-soluble alternative, facilitating its passage across cell membranes.[3][4][5] Once inside the cell, it is anticipated that cellular esterases hydrolyze the methyl ester to the biologically active LTE4. This document provides detailed application notes and protocols for the use of this compound in various cell-based assays relevant to inflammation and allergy research.